![molecular formula C18H18Cl2N2O2 B4425943 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide
描述
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been extensively studied for its potential as a cancer therapy drug due to its ability to inhibit Aurora A kinase and disrupt cell division. In
作用机制
MLN8054 works by inhibiting Aurora A kinase, a protein that is crucial for cell division. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle, which is responsible for segregating chromosomes during cell division. MLN8054 disrupts the formation of the mitotic spindle, leading to cell death.
Biochemical and Physiological Effects
MLN8054 has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results in reducing cell viability and inducing cell death. MLN8054 has also been tested in preclinical animal models and has shown efficacy in reducing tumor growth and improving survival rates.
实验室实验的优点和局限性
One of the advantages of using MLN8054 in lab experiments is its potency and specificity for Aurora A kinase. MLN8054 has been shown to have a high affinity for Aurora A kinase and is selective for this protein, making it an ideal tool for studying the role of Aurora A kinase in cell division and cancer. However, one of the limitations of using MLN8054 is its potential off-target effects. MLN8054 has been shown to inhibit other kinases, such as Aurora B kinase, at higher concentrations, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the research on MLN8054. One of the directions is to investigate the potential of MLN8054 as a cancer therapy drug in clinical trials. MLN8054 has shown promising results in preclinical animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to explore the potential of MLN8054 in combination with other anticancer drugs. Combining MLN8054 with other drugs that target different pathways may enhance its anticancer activity and reduce the likelihood of drug resistance. Finally, future studies could focus on identifying biomarkers that predict the response to MLN8054 treatment. Identifying biomarkers may help to identify patients who are most likely to benefit from MLN8054 treatment and improve the overall efficacy of the drug.
科学研究应用
MLN8054 has been extensively studied for its potential as a cancer therapy drug. It has been shown to inhibit Aurora A kinase and disrupt cell division, leading to cell death in various cancer cell lines. MLN8054 has also been tested in preclinical animal models and has shown promising results in reducing tumor growth and improving survival rates.
属性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-14-6-4-13(5-7-14)12-17(23)21-16-3-1-2-15(20)18(16)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIPDGFYZLLSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。